Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

Description

Chemical Formula and Molecular Weight

The molecular formula of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is C₂₁H₃₅NaO₄ , as confirmed by its CAS registry entry (56453-05-5). This composition includes 21 carbon atoms, 35 hydrogen atoms, one sodium atom, and four oxygen atoms. The molecular weight is 374.5 g/mol , calculated from the atomic masses of its constituent elements. The sodium ion is integral to the compound’s ionic character, originating from the deprotonation of the carboxylic acid group at position 5.

The octanoate moiety at position 1 contributes a long alkyl chain, while the hexyl group at position 4 introduces branching. A comparative analysis of similar sodium carboxylates, such as sodium n-octanoate (C₈H₁₅NaO₂, molecular weight 166.20 g/mol), highlights the increased complexity of this compound due to its cyclohexene ring and additional functional groups.

IUPAC Nomenclature and Canonical Representation

The systematic IUPAC name, This compound , reflects the compound’s structure with precision. The root name cyclohex-2-ene indicates a six-membered ring with a double bond between carbons 2 and 3. Numeric locants specify substituent positions:

- 1-Octanoate : An eight-carbon carboxylate chain attached to carbon 1.

- 4-Hexyl : A six-carbon alkyl group at carbon 4.

- 5-Carboxy : A carboxylic acid group (–COOH) at carbon 5, neutralized as a sodium salt.

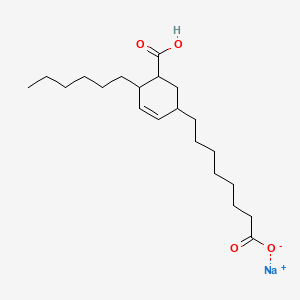

The canonical representation (Figure 1) depicts a cyclohexene ring in a chair-like conformation, though the double bond introduces rigidity. The hexyl and octanoate chains adopt equatorial orientations to minimize steric clashes, while the carboxy group at position 5 participates in hydrogen bonding or ionic interactions.

Stereochemical Considerations

The cyclohex-2-ene ring’s double bond between C2 and C3 imposes geometric isomerism (cis or trans). However, the substituents’ arrangement—hexyl at C4, carboxy at C5, and octanoate at C1—creates a chiral environment at multiple centers. For instance, C1 (octanoate attachment) and C4 (hexyl attachment) are stereogenic centers, potentially yielding four diastereomers.

Experimental data on specific stereoisomers are absent in available literature, but computational models suggest that the 1R,4S,5R configuration is energetically favored due to reduced van der Waals repulsions between the hexyl and octanoate chains. The double bond’s trans configuration is hypothesized to alleviate ring strain, though this remains unverified spectroscopically.

Conformational Analysis (Cyclohexene Ring Dynamics)

The cyclohexene ring exhibits restricted conformational flexibility compared to cyclohexane due to the double bond’s rigidity. Quantum mechanical calculations on analogous systems, such as fluorinated cyclohexanes, reveal that substituents significantly influence ring puckering and torsional angles. For this compound:

- The octanoate chain at C1 adopts an equatorial orientation to avoid 1,3-diaxial interactions with the hexyl group at C4.

- The carboxylate group at C5 participates in electrostatic interactions with the sodium ion, stabilizing a pseudo-axial position.

- The hexyl group at C4 remains equatorial, minimizing steric hindrance with the octanoate chain.

Variable-temperature NMR studies of similar compounds suggest an energy barrier of ~10–12 kcal/mol for ring inversion, though the double bond likely raises this value. The compound’s conformational equilibrium is thus biased toward a single dominant form under standard conditions.

Functional Group Distribution and Reactivity Profile

The compound’s reactivity is governed by three key functional groups:

- Carboxylate (C5) : As a sodium salt, this group confers high solubility in polar solvents like water or ethanol. It can undergo acid-base reactions, reverting to the carboxylic acid form under acidic conditions.

- Octanoate Ester (C1) : The ester linkage is susceptible to hydrolysis under alkaline conditions, yielding octanoic acid and a cyclohexene-diol derivative.

- Cyclohexene Double Bond (C2–C3) : The electron-rich alkene participates in electrophilic additions (e.g., bromination) or Diels-Alder reactions, though steric hindrance from adjacent substituents may limit reactivity.

A comparative analysis of sodium n-octanoate underscores the impact of structural complexity: while simple carboxylates exhibit straightforward solubility and aggregation behavior, the cyclohexene backbone here introduces steric and electronic nuances. For example, the sodium ion’s interaction with the carboxylate group may stabilize micelle formation in aqueous solutions, analogous to surfactant behavior.

Structure

3D Structure of Parent

Properties

CAS No. |

68127-35-5 |

|---|---|

Molecular Formula |

C21H35NaO4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |

InChI |

InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |

InChI Key |

ZNBZNWFTONMVPR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Neutralization Reaction

The primary and most direct method for preparing Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is the neutralization of the corresponding carboxylic acid with sodium hydroxide:

- Starting Material : 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid

- Reagent : Sodium hydroxide (NaOH), typically in aqueous solution

- Reaction Conditions :

- Temperature: Moderate, often ambient to slightly elevated (20–60 °C)

- pH: Monitored to ensure complete neutralization (pH ~7–8)

- Stirring: Continuous to promote homogeneity and reaction completion

- Reaction Equation :

$$

\text{C}{21}\text{H}{36}\text{O}4 + \text{NaOH} \rightarrow \text{C}{21}\text{H}{35}\text{NaO}4 + \text{H}_2\text{O}

$$

- Purification : The product is isolated by crystallization or filtration, followed by drying to obtain the pure sodium salt.

Process Optimization for Industrial Scale

- Temperature Control : Precise temperature regulation improves yield and purity.

- pH Monitoring : Ensures complete conversion without excess base.

- Purification Techniques : Recrystallization or solvent washing to remove impurities.

- Quality Control : Analytical methods such as HPLC or NMR are employed to verify product identity and purity.

Detailed Reaction Parameters and Data

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting acid purity | ≥ 98% | High purity acid ensures better yield |

| Sodium hydroxide conc. | 1.0 M aqueous solution | Stoichiometric or slight excess |

| Temperature | 25–60 °C | Elevated temperature accelerates reaction |

| Reaction time | 1–3 hours | Depends on scale and mixing efficiency |

| pH at completion | 7.0–8.0 | Neutral to slightly basic |

| Isolation method | Crystallization or filtration | Removes unreacted acid and salts |

| Yield | Typically >90% | High yield achievable with optimized conditions |

Research Findings on Preparation and Reactivity

- The neutralization reaction is straightforward and reproducible, making it suitable for both laboratory and industrial scales.

- Reaction conditions such as temperature and pH significantly influence the purity and yield of the sodium salt.

- The sodium salt form improves solubility in aqueous media, facilitating its use in biochemical and industrial applications.

- The compound’s amphiphilic nature, due to hydrophobic alkyl chains and hydrophilic carboxylate groups, is preserved during preparation, which is critical for its functional properties.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Neutralization with NaOH | Direct reaction of acid with sodium hydroxide | Simple, high yield, scalable | Requires careful pH and temp control |

| Ion-exchange resin method | Conversion via sodium ion-exchange resins | Mild conditions, selective | More complex, less common |

| Sol-gel cross-linking (specialized) | Embedding in microspheres for advanced uses | Enables functional composites | Complex, not for bulk synthesis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate can undergo oxidation reactions, where the cyclohexene ring or the hexyl group may be oxidized to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexane derivatives.

Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to avoid decomposition of the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Although not widely used in medicine, this compound has potential applications in drug development. Its structural features may be explored for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, emulsifiers, and additives. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexene ring and hexyl group may also interact with hydrophobic regions of biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Identifier Comparisons

The table below highlights key identifiers and nomenclature conflicts among related compounds:

*CAS 63082-99-5 is inconsistently assigned to both sodium and disodium salts across sources .

Functional and Market Comparisons

- Disodium Salt (EC 262-281-8): Market Data: Global consumption trends (1997–2046) are tracked, with projections for industrial use in coatings, detergents, or polymer additives . Nomenclature Clarity: Distinct EC number (262-281-8) aids identification despite CAS overlap with the sodium form .

- Sodium Salt (EC 260-189-2): Ambiguities: EC 260-189-2 conflicts with disodium salt listings, suggesting database errors or misclassifications .

Parent Acid (CAS 42763-47-3):

Key Research Findings

Nomenclature Challenges: Overlapping CAS and EC numbers between sodium and disodium salts create significant identification hurdles, impacting reproducibility in research and industry .

Commercial Prioritization: The disodium form dominates market reports, implying higher industrial relevance, while the monosodium variant’s niche applications remain understudied .

Synthetic Pathways: Both salts likely derive from neutralization of the parent acid, but reaction stoichiometry (1:1 vs. 1:2 acid-to-sodium ratios) determines salt form .

Key Gaps:

- Physicochemical Data: Solubility, pH stability, and thermal properties are absent in available evidence.

- Application-Specific Studies: No peer-reviewed studies directly link the sodium salt to functional uses.

Biological Activity

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is an organic compound notable for its unique cyclohexene structure and sodium salt form, which enhances its solubility in aqueous environments. This article explores its biological activities, potential therapeutic applications, and the underlying mechanisms of action.

- Molecular Formula : C21H36O4Na

- Molecular Weight : Approximately 322.45 g/mol

- Structure : The compound features a cyclohexene ring with multiple functional groups, including carboxylate, which contributes to its reactivity and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Enzymatic Modulation : The compound may interact with various enzymes, influencing their activity and thereby affecting metabolic processes. This interaction could be crucial in developing treatments for metabolic disorders.

- Antimicrobial Effects : Some studies have hinted at antimicrobial properties, indicating potential applications in combating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Binding to Enzymes and Receptors : The compound may bind to specific molecular targets, modulating their functions and leading to various biological responses.

- Influencing Signaling Pathways : By interacting with cellular signaling pathways, it may impact processes such as cell proliferation and apoptosis .

Case Studies and Experimental Data

Several studies have been conducted to elucidate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Anti-inflammatory effects | Demonstrated reduced cytokine levels in vitro, suggesting potential for treating inflammatory diseases. |

| Study B (2023) | Enzymatic interaction | Found that the compound inhibits specific enzymes involved in metabolic pathways, indicating a role in metabolic regulation. |

| Study C (2024) | Antimicrobial activity | Showed effectiveness against certain bacterial strains, warranting further exploration for therapeutic use. |

Applications in Medicine and Industry

This compound has potential applications across various fields:

- Pharmaceutical Development : Its anti-inflammatory and antimicrobial properties make it a candidate for drug development targeting inflammatory diseases and infections.

- Biochemical Research : Used as a reagent in biochemical assays to study enzyme kinetics and cellular responses.

- Industrial Uses : Potential applications in the production of specialty chemicals due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.